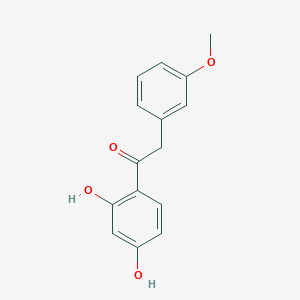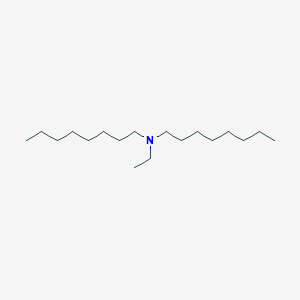
Dimethyl 1-phenylethenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-phenylethenyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a phenylethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-phenylethenyl phosphate typically involves the reaction of dimethyl phosphite with phenylacetylene under specific conditions. The reaction is catalyzed by a base, such as sodium hydride, and is carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via a Michael addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 1-phenylethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert the phosphate group to phosphine oxides.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include phosphonates, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 1-phenylethenyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 1-phenylethenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The phenylethenyl moiety can undergo electrophilic and nucleophilic interactions, further modulating its biological effects.
Comparación Con Compuestos Similares
- Dimethyl 1-phenylethyl phosphate
- Dimethyl 1-phenylpropyl phosphate
- Dimethyl 1-phenylbutyl phosphate
Comparison: Dimethyl 1-phenylethenyl phosphate is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its alkyl analogs. The ethenyl group allows for additional reactions such as polymerization and cycloaddition, which are not possible with the alkyl derivatives. This makes this compound a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
4202-12-4 |
|---|---|
Fórmula molecular |
C10H13O4P |
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
dimethyl 1-phenylethenyl phosphate |
InChI |
InChI=1S/C10H13O4P/c1-9(10-7-5-4-6-8-10)14-15(11,12-2)13-3/h4-8H,1H2,2-3H3 |
Clave InChI |
OONVRGGBDRDTPQ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


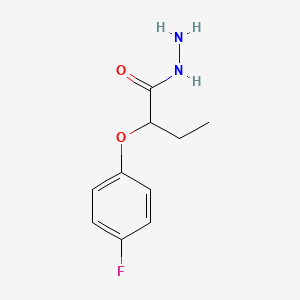

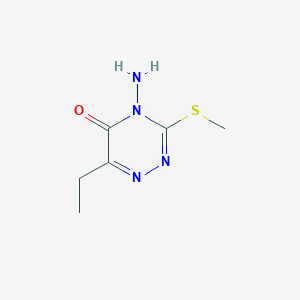
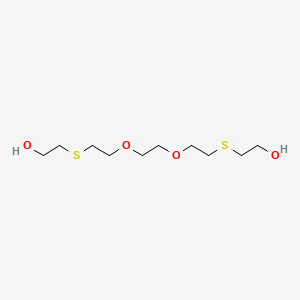
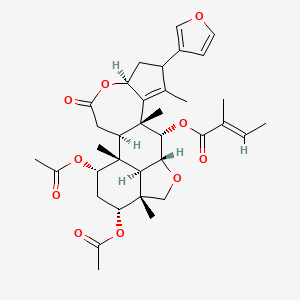
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
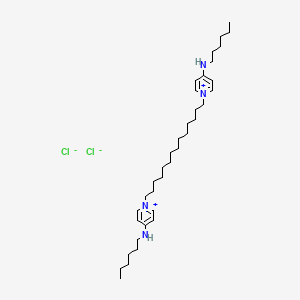
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
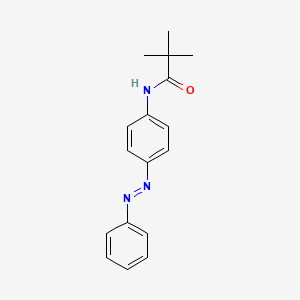
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)
